molecular formula C7H6ClFO3S B1304785 3-Fluoro-4-methoxybenzenesulfonyl chloride CAS No. 67475-55-2

3-Fluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1304785
CAS No.: 67475-55-2
M. Wt: 224.64 g/mol
InChI Key: QIVDOYCKCLEKPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-methoxybenzene. One common method is the reaction of 3-fluoro-4-methoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction proceeds as follows:

C7H7FO+ClSO3HC7H6ClFO3S+HClC_7H_7FO + ClSO_3H \rightarrow C_7H_6ClFO_3S + HCl C7​H7​FO+ClSO3​H→C7​H6​ClFO3​S+HCl

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-Fluoro-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of fluorine and methoxy groups, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound is a highly reactive electrophile due to its sulfonyl chloride functional group. This property allows it to participate in nucleophilic substitution reactions with various biological nucleophiles, including amines and alcohols. The presence of the fluorine atom can influence the compound's binding affinity to biological targets, enhancing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

MechanismDescription
Electrophilic Reactivity Reacts with nucleophiles to form covalent bonds, altering enzyme activity.
Receptor Modulation Binds to specific receptors, influencing cellular signaling pathways.
Inhibition of Enzymatic Activity Acts as an inhibitor for various enzymes involved in disease processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anti-cancer Properties : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways such as STAT3, which is often upregulated in various cancers .
  • Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases by modulating inflammatory pathways through its interaction with cytokines and other inflammatory mediators.
  • Antimicrobial Activity : Similar sulfonyl chlorides have demonstrated antimicrobial properties, suggesting that this compound may also have potential as an antimicrobial agent.

Case Studies

Recent studies have explored the efficacy of compounds related to this compound in various biological contexts:

  • Inhibition of STAT3 Pathways : A study demonstrated that a related compound effectively inhibited G-CSF-induced STAT3 phosphorylation in acute myeloid leukemia (AML) cell lines, leading to increased apoptosis . This suggests that similar mechanisms could be explored with this compound.
  • Synthesis of Bioactive Compounds : Research involving the synthesis of biologically active compounds using sulfonyl chlorides has highlighted their role in drug discovery, particularly in creating inhibitors for key biological pathways.

Properties

IUPAC Name

3-fluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVDOYCKCLEKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379088
Record name 3-fluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67475-55-2
Record name 3-fluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 2-fluoroanisole (33.7 mL, 301 mmol) in chloroform (250 mL) was cooled to 0° C. and treated drop-wise with chlorosulfonic acid (50.0 mL, 752 mmol). After stirring at room temperature for 14 hours, the reaction mixture was poured into ice-water (700 mL) and the separated, aqueous phase extracted with chloroform (2×200 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 3-fluoro-4-methoxybenzenesulfonyl chloride as a fine, white solid (58.6 g, 87%), m.p. 80° C.;
Quantity
33.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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